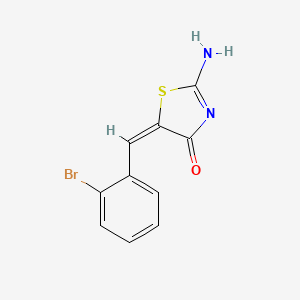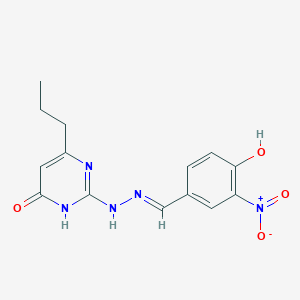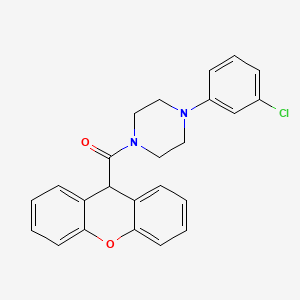
5-(2-bromobenzylidene)-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromobenzylidene)-2-imino-1,3-thiazolidin-4-one, commonly known as BBIT, is a synthetic compound that belongs to the thiazolidinone family. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. BBIT has been studied extensively for its anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mecanismo De Acción
BBIT exerts its pharmacological effects by interacting with various cellular targets. It has been found to inhibit the activity of various enzymes like cyclooxygenase, lipoxygenase, and tyrosinase. BBIT also inhibits the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, BBIT has been found to induce the expression of tumor suppressor genes like p53 and inhibit the expression of anti-apoptotic genes like Bcl-2.
Biochemical and Physiological Effects:
BBIT has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. BBIT also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Additionally, BBIT has been found to possess anti-angiogenic properties by inhibiting the expression of VEGF and MMPs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBIT has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, BBIT has some limitations as well. It has poor solubility in water, which makes it difficult to use in aqueous-based experiments. Additionally, BBIT has not been extensively studied for its toxicity and safety profile, which limits its potential use in clinical trials.
Direcciones Futuras
BBIT has shown promising results in various preclinical studies, and future research should focus on its potential therapeutic applications in various diseases. BBIT could be further studied for its anti-cancer properties, especially in combination with other chemotherapeutic agents. Its anti-inflammatory and anti-microbial properties could also be explored for the development of new anti-inflammatory and antibiotic drugs. Additionally, more studies are needed to determine the safety and toxicity profile of BBIT, which could pave the way for its potential use in clinical trials.
Métodos De Síntesis
BBIT can be synthesized using a simple one-pot reaction by reacting 2-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to obtain BBIT in high yield. The purity and identity of the compound can be confirmed by various spectral techniques like IR, NMR, and Mass Spectrometry.
Aplicaciones Científicas De Investigación
BBIT has been studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BBIT has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Its anti-microbial properties have been studied against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(5E)-2-amino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYWDMPFFDXCLL-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6098106.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6098118.png)
![4-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-2,6-dimethylmorpholine](/img/structure/B6098119.png)

![N,N-dimethyl-4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6098124.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6098136.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6098139.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-propylbenzoyl)piperazine](/img/structure/B6098145.png)
![2-[1-(2-fluorobenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098150.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B6098151.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6098157.png)
![2-[(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6098163.png)

![1-(2-chlorobenzyl)-4-(3-isopropylisoxazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098196.png)